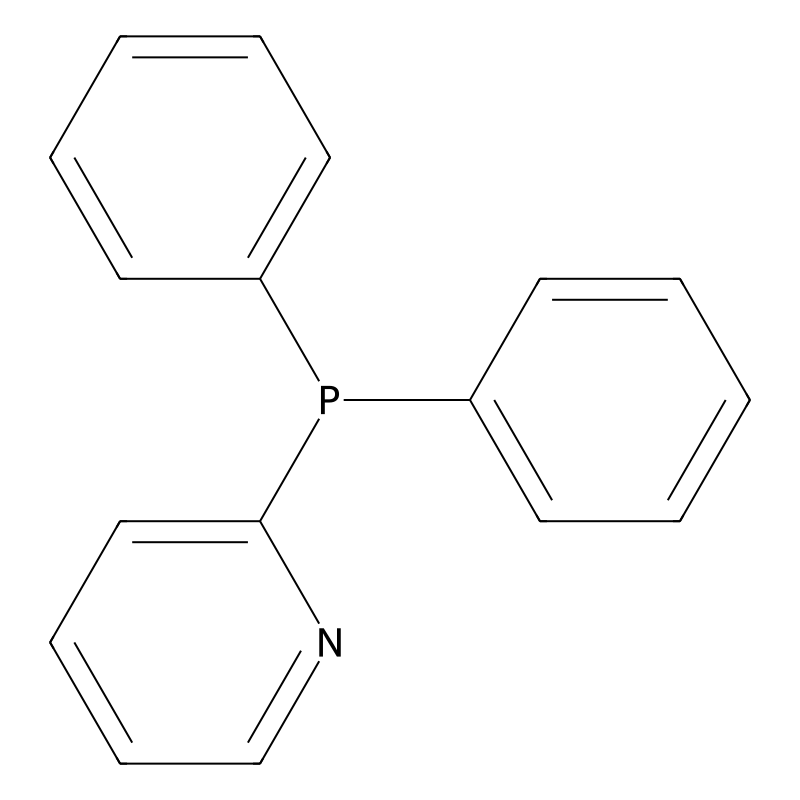

Diphenyl-2-pyridylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Metal-Catalyzed Carbonylations

Summary: Diphenyl-2-pyridylphosphine is used as a ligand in metal-catalyzed carbonylations . This process involves the addition of a carbonyl group (CO) to a molecule.

Methods: The specific methods of application or experimental

Application in Dehydrogenative Coupling

Summary: Diphenyl-2-pyridylphosphine is used as a ligand in dehydrogenative coupling reactions . This process involves the removal of hydrogen from two molecules and their subsequent coupling.

Methods: The phosphine ligand, a metal catalyst, and the substrates are combined under conditions that allow for the removal of hydrogen and the coupling of the two molecules.

Results: The result of these reactions is typically the formation of a new compound that is the result of the coupling of the two substrates.

Application in Carbostannylation

Field: Organometallic Chemistry

Summary: Diphenyl-2-pyridylphosphine can also act as a ligand in carbostannylation reactions . These reactions involve the addition of a tin-carbon bond to a substrate.

Diphenyl-2-pyridylphosphine is an organophosphorus compound characterized by the formula P(C₆H₅)₂(2-C₅H₄N). It is recognized as the most widely used mono-pyridylphosphine ligand in coordination chemistry. This compound features a phosphorus atom bonded to two phenyl groups and a pyridine ring, allowing it to act as a versatile ligand for transition metals. The unique structure enables it to function as either a monodentate ligand, binding through phosphorus, or as a bidentate ligand, coordinating through both phosphorus and nitrogen .

Example Reaction

The general reaction for the carbonylation of alkynes using diphenyl-2-pyridylphosphine is represented as follows:

Where represents alkyl or aryl groups and can be hydroxyl, alkoxy, or amine groups .

Diphenyl-2-pyridylphosphine can be synthesized through a reaction between 2-lithiopyridine and chlorodiphenylphosphine. This method allows for the formation of the desired ligand with high purity and yield. The synthesis typically involves the following steps:

- Preparation of 2-lithiopyridine: Reacting pyridine with n-butyllithium.

- Reaction with chlorodiphenylphosphine: Adding chlorodiphenylphosphine to the lithium reagent under controlled conditions.

- Purification: The product is then purified through standard techniques such as recrystallization or chromatography .

Diphenyl-2-pyridylphosphine serves multiple applications in various fields:

- Catalysis: It is extensively used as a ligand in palladium-catalyzed reactions, particularly in carbonylation processes.

- Material Science: Its ability to stabilize metal centers makes it valuable in developing new materials and polymers.

- Pharmaceutical Chemistry: Potential applications in drug development due to its interaction with transition metals that may influence biological pathways .

Studies on diphenyl-2-pyridylphosphine have focused on its interactions with transition metals, particularly palladium. These interactions are crucial for understanding its role as a ligand in catalysis. The ligand's ability to stabilize metal complexes significantly enhances catalytic activity compared to other ligands like triphenyl phosphine. Research has shown that replacing diphenyl-2-pyridylphosphine with less effective ligands leads to decreased reaction rates in palladium-catalyzed processes .

Several compounds share structural similarities with diphenyl-2-pyridylphosphine, particularly other pyridylphosphines and phosphines used in coordination chemistry. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Trisubstituted phosphine | More sterically hindered; less effective as a ligand compared to diphenyl-2-pyridylphosphine |

| Diphenyl-3-pyridylphosphine | Mono-pyridylphosphine | Less commonly used; different positional isomer affecting ligand properties |

| Diphenyl-4-pyridylphosphine | Mono-pyridylphosphine | Similar to diphenyl-2-pyridylphosphine but exhibits different binding characteristics |

| Tris(2-pyridyl)phosphine | Trisubstituted phosphine | Known for strong bidentate coordination but less versatile than diphenyl variants |

Diphenyl-2-pyridylphosphine stands out due to its balance between steric bulk and electronic properties, which enhances its effectiveness as a ligand in various catalytic processes .

Novel Synthetic Methodologies for Ligand Preparation

The synthesis of diphenyl-2-pyridylphosphine primarily involves nucleophilic substitution reactions. The traditional method employs 2-lithiopyridine reacting with chlorodiphenylphosphine, yielding the ligand with high purity. This approach leverages the strong nucleophilicity of the lithiopyridine intermediate, enabling efficient substitution under inert atmospheres.

Recent advancements include:

- Grignard Reagent Utilization: Organomagnesium reagents react with halogenophosphines to form substituted phosphines. For example, diphenyl-2-pyridylphosphine derivatives can be synthesized via interactions between Grignard reagents and chlorophosphines, though this method is less common.

- Nucleophilic Substitution with Organophosphides: Lithium or sodium phosphides react with halogenated precursors. This route offers flexibility in introducing diverse substituents while maintaining the pyridyl group’s integrity.

A comparative analysis of methods is provided in Table 1.

| Method | Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Lithiopyridine-Chlorodiphenylphosphine | 2-Lithiopyridine, PCl(C₆H₅)₂ | ~80–90% | High purity, scalable | Requires strict inert conditions |

| Grignard Reagents | RMgX, Ph₂PCl | ~60–70% | Versatile substituent introduction | Lower yields, complex workup |

| Organophosphide Substitution | Li/Na-P(R)₂, Halogenated precursors | ~50–65% | Mild conditions, diverse R groups | Limited commercial availability |

X-ray Crystallographic Analysis of Coordination Geometries

Diphenyl-2-pyridylphosphine exhibits versatile coordination modes, as evidenced by X-ray crystallography. Key findings include:

Monodentate Coordination

In [AuClL] (L = diphenyl-2-pyridylphosphine), the phosphorus atom binds exclusively to gold, adopting a linear Au–P geometry. The Au–P bond length is 2.234(4) Å, with no nitrogen coordination observed. This mode is prevalent in complexes where steric hindrance precludes bidentate binding.

Bidentate Coordination

In [Ag₂Cl₂L₃], one silver atom binds two ligands through phosphorus and nitrogen, forming a distorted tetrahedral geometry. The Ag–P and Ag–N bond lengths are 2.432(3) Å and 2.451(9) Å, respectively, while the nitrogen remains protonated in a separate ligand.

Piano-Stool Structures

Rhodium and iridium complexes, such as [(η⁵-C₅Me₅)RhCl₂(κ¹-P-PPh₂Py)], adopt three-legged piano-stool geometries. The cyclopentadienyl ligand occupies three coordination sites, with chloride and phosphine ligands completing the octahedral arrangement.

Table 2 summarizes coordination geometries and bond parameters.

| Complex | Coordination Mode | Bond Lengths (Å) | Geometry |

|---|---|---|---|

| [AuClL] | Monodentate (P) | Au–P: 2.234(4) | Linear |

| [Ag₂Cl₂L₃] | Bidentate (P,N) | Ag–P: 2.432(3), Ag–N: 2.451(9) | Distorted tetrahedral |

| [(η⁵-C₅Me₅)RhCl₂L] | Monodentate (P) | Rh–P: 2.3165(7) | Piano-stool |

Spectroscopic Profiling of Electronic Configuration

Spectroscopic techniques confirm the ligand’s electronic and coordination behavior.

NMR Spectroscopy

- ³¹P NMR: Shifts vary with coordination mode. For example, chelating ligands in RhCl₃(PPh₂Py-κP,N)(PPh₂Py-κP) exhibit upfield shifts due to π-backbonding from Rh to P.

- ¹H NMR: Proton environments of the pyridyl and phenyl groups are distinct, aiding structural elucidation.

IR Spectroscopy

Key absorption bands include:

- M–Cl Stretching: ~258–272 cm⁻¹ in complexes like [(η⁵-C₅Me₅)IrCl₂L].

- P–F Stretching: ~844 cm⁻¹ in PF₆⁻ counterions.

UV-Vis Spectroscopy

Absorption bands correlate with metal-ligand charge transfer. For instance, Au₁₁(PPh₂Py)₇Br₃ clusters show distinct absorption profiles linked to ligand–metal interactions.

Table 3 outlines spectroscopic data for representative complexes.

| Complex | ³¹P NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λ, nm) |

|---|---|---|---|

| [AuClL] | – | – | – |

| [Ag₂Cl₂L₃] | – | Ag–Cl: 258–272 | – |

| [(η⁵-C₅Me₅)RhCl₂L] | –12.49 (Rh–P coupling) | Rh–Cl: 258, P–F: 844 | – |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (95%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant